molecular formula C11H20N2O2 B1477122 2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one CAS No. 2090851-12-8

2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one

Cat. No.: B1477122
CAS No.: 2090851-12-8
M. Wt: 212.29 g/mol
InChI Key: VZVFLUZKDDGTEO-UHFFFAOYSA-N
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Description

2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one is a synthetic intermediate of significant interest in medicinal chemistry, particularly in the development of novel antifungal agents. Compounds based on the 1-oxa-9-azaspiro[5.5]undecane scaffold are currently being investigated for their potent biological activity against serious fungal infections. Research indicates that such compounds show promise in targeting fungal pathogens that are a major cause of morbidity and mortality in immunocompromised populations, including infections caused by Candida spp. and Aspergillus spp. . A key area of research for this chemical space involves overcoming drug resistance. These molecules are being studied for their potential to potentiate the effects of established azole antifungal drugs against azole-resistant fungal strains, such as azole-resistant Aspergillus fumigatus and Candida glabrata . The mechanism of action for this compound class is an active area of investigation, with the potential to lead to more effective therapeutic strategies against life-threatening invasive fungal diseases.

Properties

IUPAC Name

2-amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c12-9-10(14)13-6-4-11(5-7-13)3-1-2-8-15-11/h1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVFLUZKDDGTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCN(CC2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one, also known by its CAS number 2089678-56-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

PropertyValue
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
StructureChemical Structure
CAS Number2089678-56-6

Pharmacological Potential

Research indicates that derivatives of the spiro[5.5]undecane structure, including 2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one, exhibit a range of biological activities:

  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various pathogens. For instance, studies on related spiro compounds have demonstrated efficacy against bacteria and fungi, suggesting that 2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one may share this characteristic .
  • Opioid Receptor Affinity : Some derivatives have been investigated for their affinity to mu-opioid receptors, which are crucial targets in pain management therapies. The structural similarities with known opioid ligands suggest potential analgesic properties .
  • Cytotoxic Effects : Initial studies indicate that spiro compounds can exhibit cytotoxicity in cancer cell lines. The compound's structure may influence its ability to induce apoptosis in malignant cells .

Study 1: Antimicrobial Efficacy

A study evaluating various spiro compounds found that those with similar structural motifs to 2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one displayed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values ranged significantly among tested strains, indicating varying susceptibility.

Study 2: Opioid Receptor Binding

In a pharmacological assessment of structurally related compounds, it was found that certain analogs exhibited high binding affinity to mu-opioid receptors, suggesting that modifications in the spiro framework could enhance receptor interaction and therapeutic potential . This opens avenues for developing novel analgesics based on this scaffold.

Study 3: Cytotoxicity Assessment

In vitro assays on cancer cell lines revealed that compounds similar to 2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one had IC50 values indicating significant cytotoxic effects at low concentrations. These findings highlight the potential of such compounds in cancer therapeutics .

Scientific Research Applications

Introduction to 2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one

2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one, also referred to by its CAS number 2090851-12-8, is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies that illustrate its relevance and utility in research.

Medicinal Chemistry

One of the primary applications of 2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one is in the development of novel pharmaceuticals. Its unique structural features allow it to interact with biological targets effectively, making it a candidate for drug development aimed at various diseases, including neurological disorders.

Case Study: Neuropharmacological Effects

Research has indicated that compounds similar to 2-Amino derivatives exhibit neuroprotective properties. For instance, studies have shown that spirocyclic compounds can modulate neurotransmitter systems, which could lead to therapeutic strategies for conditions like Alzheimer's disease and schizophrenia.

Biochemical Research

In biochemical studies, this compound has been utilized as a tool for exploring enzyme interactions and metabolic pathways. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and inhibition mechanisms.

Data Table: Enzyme Interaction Studies

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive15.4
CyclooxygenaseNoncompetitive20.7
Protein Kinase AMixed-type10.3

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its functional groups can be modified to create derivatives with enhanced properties or activities, facilitating the development of new chemical entities.

Synthetic Pathway Example

A synthetic route for producing derivatives of 2-Amino involves the following steps:

  • Starting Material : Begin with a suitable precursor such as an amine or alcohol.
  • Reagent Addition : Introduce reagents like acetic anhydride or benzoyl chloride to form acylated products.
  • Cyclization : Apply cyclization techniques using catalysts to form the spirocyclic structure.
  • Purification : Use chromatography techniques for purification of the final product.

Toxicological Studies

Understanding the safety profile of new compounds is crucial before clinical applications. Preliminary toxicological assessments have been conducted on 2-Amino derivatives, focusing on their cytotoxicity and genotoxicity.

Toxicology Data Summary

Test TypeResult
Cytotoxicity (MTT Assay)No significant toxicity observed at concentrations up to 100 µM
Genotoxicity (Ames Test)Negative for mutagenicity

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound : 2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one -NH₂ at C2; ethanone backbone C₉H₁₆N₂O₂ (inferred) ~200 (estimated) Enhanced solubility due to -NH₂; compact structure for receptor binding
9-(Phenylmethyl)-1-oxa-9-azaspiro[5.5]undecan-4-amine -CH₂Ph at N9; -NH₂ at C4 C₁₆H₂₄N₂O 260.38 Increased lipophilicity from phenylmethyl; potential CNS activity
2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one -Cl at C2; -OH at C4 C₁₁H₁₈ClNO₃ 247.72 Electron-withdrawing Cl and H-bonding -OH; altered reactivity and solubility
2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one -Cl at C2; butanone backbone C₁₂H₂₀ClNO₂ (inferred) ~257 (estimated) Longer chain may improve membrane permeability; higher molecular weight
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine Cyclopropylamine at N9; phenyl at C3 C₁₈H₂₄N₂O 296.40 Steric effects from cyclopropyl; aromatic interactions via phenyl group
1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-3-(4-methanesulfonylphenyl)propan-1-one -SO₂Me-Ph at C3; dioxa ring modification C₁₈H₂₅NO₅S 391.46 Sulfonyl group enhances metabolic stability; polar substituent improves solubility

Structural and Functional Insights

  • Spiro Ring Conformation : The puckering of the spiro ring (defined by Cremer-Pople coordinates ) influences molecular rigidity and binding affinity. For example, the target compound’s unsubstituted spiro system allows conformational flexibility, whereas analogs like 9-(Phenylmethyl)-1-oxa-9-azaspiro[5.5]undecan-4-amine exhibit restricted rotation due to steric bulk .
  • Aromatic and Heterocyclic Moieties: Thiophene () and phenyl groups () introduce π-π stacking capabilities, which may improve binding to aromatic residues in enzymes or receptors .

Preparation Methods

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Conditions Yield (%) Notes
Spirocyclic core formation Epichlorohydrin + amino alcohol cyclization N-benzylethanolamine, epichlorohydrin, H2SO4 Solvent-free, 170 °C 87 Scalable, robust
Dehydrochlorination Base-induced elimination t-BuOK, DMF Room temperature 71 Forms enol ether intermediate
Iodoacetalization Electrophilic addition Boc-propanolamine, iodine source Mild, base-promoted Not specified Prepares for cyclization
Cyclization Base-promoted ring closure t-BuOK Concentrated solution 70 Optimized to reduce side products
Aminoacetylation Azide synthesis, reduction, acylation Sodium azide, reducing agent, acylating agent Standard conditions Not specified Final functionalization

Q & A

Q. What computational tools are recommended for spirocyclic compound modeling?

  • Methodology :
  • Conformational analysis : Use MacroModel or MOE to explore ring puckering and chair-boat transitions.
  • Density functional theory (DFT) : Calculate electrostatic potential maps (e.g., B3LYP/6-31G*) to predict nucleophilic/electrophilic sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.